Merocyanine 540

説明

Historical Perspectives in Photomedicine Research

The journey of photomedicine, the use of light to treat medical conditions, dates back to ancient civilizations that utilized sunlight for its therapeutic effects. preprints.org The scientific foundation of modern photodynamic therapy (PDT) was laid in the early 20th century with the discovery that certain dyes, when exposed to light, could induce cell death. preprints.orgmdpi.com This "photodynamic action" involves a photosensitizer, light, and oxygen, which interact to produce reactive oxygen species that are toxic to cells. mdpi.comnih.gov

Merocyanine (B1260669) 540 emerged as a photosensitizer of interest in the latter half of the 20th century. preprints.org Its potential in photomedicine, particularly for cancer treatment and viral inactivation, became a subject of intense investigation. tandfonline.commdpi.com Early research focused on its ability to selectively target and destroy malignant cells, such as those in leukemia and neuroblastoma, upon light activation. nih.govresearchgate.net This selectivity was a crucial aspect, offering the promise of targeted therapies with minimal damage to healthy tissues. mdpi.com

Significance as a Photosensitizer and Fluorescent Probe in Biological Systems Research

The dual functionality of Merocyanine 540 as both a photosensitizer and a fluorescent probe has been central to its widespread use in biological research.

As a Photosensitizer:

MC540's role as a photosensitizer is rooted in its ability to generate reactive oxygen species (ROS), primarily singlet oxygen, upon irradiation with light of a specific wavelength. tandfonline.com This process, known as a Type II photodynamic mechanism, leads to oxidative damage to cellular components, particularly lipids and proteins within the cell membrane, ultimately inducing cell death. nih.govpnas.org The plasma membrane is considered a primary target for MC540-mediated photodamage. nih.gov

The effectiveness of MC540 as a photosensitizer is influenced by its molecular environment. For instance, replacing oxygen with sulfur or selenium in its structure can significantly increase the quantum yield of singlet oxygen formation. photobiology.infomdpi.com Its aggregation state also plays a crucial role; while monomeric forms are primarily responsible for singlet oxygen production, aggregated forms may operate through a different, free-radical-mediated pathway. nih.gov

As a Fluorescent Probe:

MC540 is a highly sensitive fluorescent probe for investigating the biophysical properties of cell membranes. Its fluorescence intensity and spectral characteristics are exquisitely dependent on factors such as membrane fluidity, lipid packing, and transmembrane potential. MC540 preferentially binds to membranes with loosely packed lipids, exhibiting enhanced fluorescence in these regions. researchgate.net This property makes it particularly useful for:

Detecting Apoptosis: Apoptotic (programmed cell death) cells exhibit changes in their membrane structure, including a loosening of lipid packing. MC540 stains these cells more brightly than healthy cells, allowing for their detection and quantification. purdue.eduiqproducts.nl This change in fluorescence often correlates with the externalization of phosphatidylserine (B164497), another hallmark of apoptosis. purdue.edu

Studying Membrane Domains: It has been instrumental in identifying and characterizing lipid domains, or "rafts," in both artificial vesicles and living cells. d-nb.info

Assessing Membrane Potential: The dye's fluorescence is sensitive to changes in the electrical potential across a membrane, enabling the study of electrically excitable cells like neurons and muscle cells. nih.govmedchemexpress.com

Distinguishing Cell Types: MC540 has been used to differentiate between various cell populations based on their membrane properties. For example, it selectively stains leukemic cells and immature hematopoietic cells over their normal, mature counterparts. nih.gov

Evolution of Research Themes and Methodologies

Early research on MC540 was largely focused on its application in photodynamic therapy, particularly for purging cancer cells from bone marrow grafts. nih.govresearchgate.netnih.gov The methodologies primarily involved in vitro studies on cell lines and preclinical models to assess its efficacy and selectivity. nih.govresearchgate.net

Over time, the research themes have broadened significantly. The focus has expanded to include:

Viral Inactivation: Investigating its ability to inactivate enveloped viruses in blood products, offering a potential strategy for improving transfusion safety. tandfonline.com

Antimicrobial Applications: Exploring its use in photodynamic inactivation of bacteria and fungi, including biofilm-forming organisms. nih.gov

Fundamental Photophysics: Delving into the detailed photophysical and photochemical mechanisms of MC540, including its photoisomerization dynamics and interactions with model membrane systems like micelles and vesicles. tdl.org

Probe Development: Synthesizing structural analogs of MC540 to enhance its photosensitizing efficiency or to probe specific biological mechanisms. tandfonline.com

Methodologies have also evolved in sophistication. The advent of advanced techniques like flow cytometry has enabled rapid and quantitative analysis of MC540 staining in individual cells. researchgate.net Polarized fluorescence and lifetime imaging microscopy have provided deeper insights into the orientation and rotational dynamics of MC540 molecules within membranes. spiedigitallibrary.org Furthermore, the combination of MC540 with other fluorescent probes allows for multiparametric analysis of cellular events. d-nb.info

Scope and Current Research Trajectories

Current research on this compound continues along several promising trajectories, building upon its established foundation. Key areas of ongoing investigation include:

Enhancing Photodynamic Therapy: Efforts are underway to improve the efficacy of MC540-mediated PDT. This includes exploring combinations with other agents that can potentiate its antitumor effects. nih.gov

Broadening Antimicrobial Applications: Research is expanding to tackle a wider range of microbial pathogens and to understand the mechanisms of resistance. nih.gov

Advanced Imaging and Sensing: The development of new imaging modalities and analytical techniques continues to refine the use of MC540 as a sensitive probe for membrane dynamics and cellular processes. d-nb.infospiedigitallibrary.org

Nanotechnology Formulations: Investigating the incorporation of MC540 into nanoparticle-based delivery systems to improve its targeting and therapeutic index.

Mechanistic Studies: Continued exploration of the intricate details of its interaction with biological membranes and the precise molecular pathways triggered by its photodynamic action. tdl.orgacs.org

Structure

2D Structure

3D Structure of Parent

特性

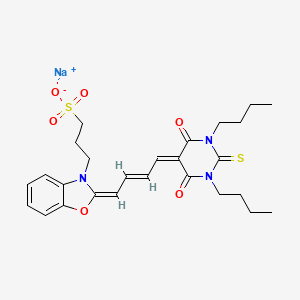

IUPAC Name |

sodium;3-[2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O6S2.Na/c1-3-5-16-28-24(30)20(25(31)29(26(28)36)17-6-4-2)12-7-10-15-23-27(18-11-19-37(32,33)34)21-13-8-9-14-22(21)35-23;/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,32,33,34);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQUFVVXNRMSHL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N3NaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62796-23-0 | |

| Record name | 3(2H)-Benzoxazolepropanesulfonic acid, 2-[4-(1,3-dibutyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)-2-buten-1-ylidene]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Benzoxazolepropanesulfonic acid, 2-[4-(1,3-dibutyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)- 2-buten-1-ylidene]-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Photophysics and Photochemical Mechanisms of Merocyanine 540

Electronic Transitions and Spectroscopic Signatures

The electronic structure of Merocyanine (B1260669) 540 gives rise to distinct absorption and emission spectra that are highly dependent on its immediate environment. This solvatochromic behavior is a hallmark of the dye, providing insights into the polarity and structure of its surroundings. uliege.be

The absorption spectrum of Merocyanine 540 is characterized by the presence of different species, primarily monomers and aggregates (like dimers), whose equilibrium is dictated by the solvent and dye concentration. bose.res.innih.gov In aqueous solutions, MC540 has a strong tendency to form aggregates, resulting in a complex absorption spectrum. uliege.be A band around 500-510 nm is often attributed to the dimer, while the monomer absorbs at a longer wavelength, typically around 535 nm in water. bose.res.inias.ac.incore.ac.uk When transferred to a nonpolar environment or bound to lipid bilayers and micelles, the equilibrium shifts towards the monomeric form. bose.res.innih.gov In these less polar, hydrophobic environments, the monomer absorption peak shows a significant red shift, appearing at approximately 560-570 nm. uliege.benih.gov

The emission spectrum mirrors this environmental sensitivity. In lipid bilayers, the monomeric form of MC540 emits strongly around 590 nm. nih.gov The dimer is considered to be weakly fluorescent or non-fluorescent. bose.res.innih.gov The presence of different environments, such as the distinct liquid and gel phases of lipid bilayers, can be distinguished by the fluorescence characteristics of MC540, as the monomer-dimer equilibrium changes with lipid packing. uliege.benih.gov For instance, in fluid-phase vesicles, the dye exhibits a spectrum characteristic of a hydrophobic environment, whereas in gel-phase vesicles, the spectrum resembles that of an aqueous solution. uliege.be

Table 1: Absorption and Emission Maxima of this compound in Various Solvents This table presents the absorption (λ_abs) and emission (λ_em) maxima of this compound in a selection of solvents with varying polarities, illustrating the dye's solvatochromic properties.

| Solvent | λ_abs (nm) | λ_em (nm) | Source(s) |

| Dioxane | 565 | 590 | bose.res.inias.ac.incore.ac.uk |

| Toluene | 563 | 589 | researchgate.net |

| Chloroform | 557 | 585 | researchgate.net |

| Acetone | 551 | 582 | researchgate.net |

| Ethanol (B145695) | 555 | 582 | researchgate.netnih.gov |

| Acetonitrile (B52724) | 548 | 578 | researchgate.netnih.gov |

| Methanol (B129727) | 548 | 579 | researchgate.net |

| Water | 535 | 575 | bose.res.inias.ac.in |

The spectroscopic properties of MC540 are strongly modulated by the polarity and viscosity of its solvent environment. A prominent feature is its negative solvatochromism, where the absorption and emission maxima undergo a hypsochromic (blue) shift as the polarity of the solvent increases. researchgate.netresearchgate.netbiomedicalphysics.sk This indicates that the ground state of the dye is more polar than its first excited singlet state and is better stabilized by polar solvents. researchgate.net While this trend is clear, the relationship does not strictly follow the simple Lippert-Mataga equation, suggesting that specific interactions, such as hydrogen bonding, also play a significant role in stabilizing the dye. researchgate.net

Solvent viscosity primarily affects the non-radiative decay processes rather than the spectral positions. Increased viscosity can restrict the intramolecular motion required for these decay pathways, which in turn influences the fluorescence intensity and lifetime. instras.com However, studies have shown that polarity is the dominant factor governing the spectral shifts and the rate of non-radiative decay, especially when comparing solvents of similar viscosity but different polarity. bose.res.in For example, the significant differences in photophysical behavior between water, ethanol, and dioxane, which have comparable viscosities, are attributed mainly to polarity differences. bose.res.in

Absorption and Emission Band Characteristics in Various Environments

Excited State Dynamics and Non-Radiative Pathways

Upon photoexcitation, the MC540 molecule in its first excited singlet state (S₁) can relax through radiative decay (fluorescence) or non-radiative pathways. The primary non-radiative channel for MC540 and related cyanine (B1664457) dyes is photoisomerization, a process that is highly competitive with fluorescence and is central to its environmental sensitivity. bose.res.inias.ac.innih.gov Other pathways like intersystem crossing to the triplet state are generally inefficient. ias.ac.in

The ground state of MC540 exists exclusively in the all-trans conformation. rsc.org Following excitation to the S₁ state, the molecule can undergo rapid trans-cis isomerization around a double bond in the central polymethine chain. ias.ac.innih.gov This process involves rotation to form a "twisted" intermediate species. nih.gov The potential energy surface of the excited state is characterized by a very low or non-existent energy barrier for this torsional motion, allowing the molecule to move freely towards a perpendicular geometry. ias.ac.in At this perpendicular point, the excited state is nearly isoenergetic with the ground state, facilitating a rapid, non-radiative transition back to the ground state potential energy surface. ias.ac.in Once on the ground state surface at this twisted geometry, the molecule can relax to either the stable trans or the less stable cis isomer. ias.ac.in The kinetics of this isomerization are heavily dependent on the environment; the process is significantly suppressed in viscous or sterically constrained media, such as when bound to lipid membranes, micelles, or polymers, which restrict the necessary rotational motion. ias.ac.ininstras.comias.ac.in

The efficiency of photoisomerization directly governs the fluorescence quantum yield (Φf) and lifetime (τf) of MC540. There is an inverse relationship: when the rate of photoisomerization is high, the quantum yield and lifetime are low, and vice versa. bose.res.inias.ac.in

In highly polar solvents like water, the barrier to isomerization is low, leading to a very fast isomerization rate and, consequently, a very low fluorescence quantum yield (e.g., 0.04) and a short lifetime (e.g., 110 ps). bose.res.inias.ac.in Conversely, in nonpolar solvents like dioxane, the isomerization barrier is higher, the rate is much slower, and the fluorescence quantum yield (0.52) and lifetime (1490 ps) are significantly larger. bose.res.inias.ac.in This dramatic change highlights the role of polarity in modulating the non-radiative decay channel. bose.res.incapes.gov.br Similarly, when MC540 binds to organized assemblies like micelles or lipid vesicles, the increased microviscosity and physical confinement of the environment hinder the isomerization process, leading to a marked increase in fluorescence intensity and lifetime. bose.res.innih.govinstras.com

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Different Environments This table shows the fluorescence quantum yield (Φf) and lifetime (τf) of this compound in various solvents and a micellar system, demonstrating the strong dependence of these properties on the local environment.

| Environment | Φf | τf (ps) | Source(s) |

| Dioxane | 0.52 | 1490 | bose.res.inias.ac.incore.ac.uk |

| Ethanol | 0.20 | 456 | bose.res.inuba.ar |

| Water | 0.04 | 110 | bose.res.inias.ac.incore.ac.uk |

| CTAB Micelles (25°C) | 0.32 | 1720 | tdl.org |

| PAA (pH=2) | 0.28 | ~1000 | core.ac.uk |

The photoisomerization of MC540 is an activated process, the rate of which can be described by theories of barrier crossing, such as the Kramers theory, which considers the influence of solvent friction (viscosity). tdl.orgacs.org The process involves surmounting an intrinsic energy barrier (E₀). Experimental studies have determined the activation energy for the isomerization from the excited singlet state to be approximately 20 kJ mol⁻¹ in methanol. nih.gov The reverse process, the thermal conversion of the cis-isomer back to the more stable trans-form in the ground state, has a significantly higher activation barrier of 63 kJ mol⁻¹. nih.gov

The mechanics of the process involve the transition from the initial planar trans-conformer to a twisted intermediate state upon excitation. nih.gov This twisted state has significant intramolecular charge transfer (TICT) character. The intrinsic barrier height for this process is not constant but is modulated by the solvent. Specifically, polar solvents and those capable of hydrogen bonding can stabilize the polar twisted state, thereby lowering the activation barrier and accelerating the isomerization rate. acs.org This solvent-induced variation in the energy barrier is a key reason for the strong dependence of the dye's fluorescence properties on its environment. bose.res.inacs.org

Fluorescence Quantum Yield and Lifetime Dependencies

Singlet Oxygen Generation (Type II Photochemistry)

This compound (MC540) is capable of generating singlet molecular oxygen (¹O₂), a highly reactive and cytotoxic species, upon irradiation with visible light. This process, known as a Type II photochemical reaction, is a cornerstone of its photodynamic activity. The generation of ¹O₂ by photoactivated MC540 has been directly observed and confirmed through the detection of its characteristic phosphorescence emission at 1268 nm. nih.gov The intermediacy of singlet oxygen in MC540-mediated photosensitization is further supported by experiments showing enhanced phototoxicity in deuterated water (which prolongs the lifetime of ¹O₂) and quenching of the effect by singlet oxygen scavengers like sodium azide (B81097). nih.govresearchgate.netpnas.orgosti.gov

Mechanistic Basis of Singlet Oxygen Production

The production of singlet oxygen by this compound proceeds through a series of photophysical steps. The process is initiated when a ground-state MC540 molecule absorbs a photon of light, promoting it to an electronically excited singlet state (S₁). pnas.org Once in the excited singlet state, the molecule can follow several competing de-excitation pathways:

Fluorescence: The molecule can return to the ground state by emitting a photon, a process known as fluorescence.

Non-radiative Decay/Internal Conversion: The excitation energy can be dissipated as heat. For MC540, a primary mode of non-radiative decay is a change in molecular geometry, specifically trans-cis photoisomerization. ias.ac.ininstras.comnih.gov This isomerization pathway is highly efficient in fluid environments and represents a major competitor to singlet oxygen production. nih.govnih.gov

Intersystem Crossing (ISC): The molecule can undergo a spin-inversion transition from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁). pnas.orginstras.com

It is from this triplet state that singlet oxygen is generated. The excited triplet MC540 molecule can transfer its energy to a ground-state oxygen molecule (which is naturally in a triplet state, ³O₂). hahnlab.commdpi.com This energy transfer process, a Type II reaction, returns the MC540 to its ground state and excites the oxygen molecule to its highly reactive singlet state (¹O₂). pnas.orghahnlab.commdpi.com

Factors Influencing Singlet Oxygen Quantum Yield

The quantum yield of singlet oxygen production (ΦΔ) by this compound is not an intrinsic constant but is highly dependent on the dye's molecular environment and aggregation state. Research has identified several key factors that modulate its efficiency as a singlet oxygen photosensitizer.

Environmental Viscosity and Binding to Macromolecules One of the most significant factors is the viscosity and rigidity of the surrounding medium. nih.gov In environments of low viscosity, such as simple alcohols, the photoisomerization pathway is dominant, leading to very low singlet oxygen quantum yields. nih.govnih.gov However, when MC540 is bound to more structured and viscous environments like liposomes, cell membranes, or nanoparticles, the rotational motion required for isomerization is hindered. instras.comnih.govnih.gov This restriction of a major non-radiative decay channel leads to an increased probability of both fluorescence and intersystem crossing, resulting in a significant enhancement of the singlet oxygen quantum yield. nih.govnih.gov For instance, the singlet oxygen yield increases from 0.002 in methanol to 0.04 when incorporated into dipalmitoylphosphatidylcholine vesicles. nih.gov Similarly, the quantum yield for membrane-bound MC540 in an aqueous buffer was determined to be approximately 0.065. nih.gov

Monomer-Dimer Equilibrium this compound has a tendency to form non-fluorescent aggregates (dimers and higher-order oligomers) in aqueous solutions. researchgate.net The monomeric form of the dye is considered the primary photoactive species responsible for generating singlet oxygen. nih.gov The action spectrum for ¹O₂ generation has been shown to closely match the absorption spectrum of the MC540 monomer. nih.gov Therefore, conditions that favor the monomeric state, such as binding to lipid membranes or dissolving in organic solvents, will enhance the production of singlet oxygen. nih.govresearchgate.net

Solvent Effects The choice of solvent impacts both the aggregation state and the photophysical decay pathways. The fluorescence quantum yield, which competes with intersystem crossing, is known to increase markedly in non-polar solvents compared to aqueous solutions. ias.ac.in The singlet oxygen quantum yield has been measured in various media, showing a clear trend of increasing efficiency in more viscous and structured environments that restrict photoisomerization.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of this compound in Various Media

| Medium | Quantum Yield (ΦΔ) | Reference(s) |

| Methanol | 0.002 | nih.gov |

| Ethanol | Low | nih.gov |

| n-Heptanol | Moderate | nih.gov |

| Cationic Micelles | Moderate | nih.gov |

| Dimyristoylphosphatidylcholine (DMPC) Vesicles | Moderate | nih.gov |

| Dipalmitoylphosphatidylcholine (DPPC) Vesicles | 0.04 | nih.gov |

| Erythrocyte Membranes in Aqueous Buffer | 0.065 ± 0.005 | nih.gov |

Structural Modifications The intrinsic properties of the dye can be altered to enhance singlet oxygen production. A key strategy involves the "heavy atom effect," where atoms within the dye's structure are replaced with heavier ones (e.g., replacing sulfur with selenium). mdpi.com The presence of a heavy atom enhances spin-orbital coupling, which facilitates the normally spin-forbidden intersystem crossing from the S₁ to the T₁ state. This leads to a higher triplet yield and a corresponding increase in singlet oxygen generation efficiency.

Photooxidation of Biomolecules Mediated by Singlet Oxygen

The singlet oxygen generated by photoactivated this compound is a potent oxidizing agent that can indiscriminately damage a wide range of biological molecules, leading to cellular dysfunction. The primary targets of this photooxidative damage are lipids, proteins, and to a lesser extent, nucleic acids.

Lipids Given its lipophilic nature, MC540 preferentially localizes in cellular membranes, making membrane lipids a primary target for photooxidation. The dye has been demonstrated to be a potent sensitizer (B1316253) of lipid peroxidation in model systems like unsaturated phospholipid vesicles and natural membranes such as erythrocyte ghosts. researchgate.netpnas.orgnih.gov Singlet oxygen can attack the double bonds of unsaturated fatty acids, initiating a chain reaction of lipid peroxidation that compromises membrane integrity and fluidity. nih.gov A specific marker for singlet oxygen-mediated damage is the oxidation of cholesterol, which results in the formation of 5α-cholest-6-ene-3β,5-diol; this product has been identified in erythrocyte membranes treated with MC540 and light, providing definitive evidence for the involvement of singlet oxygen. researchgate.netpnas.orgosti.gov

Proteins Proteins are also highly susceptible to singlet oxygen-mediated damage. rsc.org Irradiation of cells or membrane preparations in the presence of MC540 results in significant protein damage, which manifests as the loss of sulfhydryl groups, intermolecular cross-linking of polypeptides, and the inactivation of membrane-bound enzymes such as Mg²⁺-ATPase and Na⁺,K⁺-ATPase. nih.gov Studies using bovine serum albumin have shown that exposure to photoactivated MC540 leads to the loss of certain amino acid residues and protein fragmentation. nih.gov

Nucleic Acids While singlet oxygen is known to react with nucleic acids, particularly guanine (B1146940) residues, the efficacy of MC540 in mediating this type of damage appears to be context-dependent. In one study designed to detect oxidative base damage in RNA, MC540 failed to produce detectable lesions under conditions where other photosensitizers like methylene (B1212753) blue were effective. oup.com However, other reports discussing the general photodynamic action of MC540 suggest that photooxidation of nucleic acids can occur. researchgate.net

Aggregation Phenomena of Merocyanine 540 in Solution and Organized Media

Monomer-Dimer Equilibrium and Higher-Order Aggregate Formation

In aqueous solutions, Merocyanine (B1260669) 540 exists in a dynamic equilibrium between its monomeric and dimeric forms. nih.govresearchgate.netnih.gov The monomer is characterized by an absorption peak around 533-535 nm, while the dimer, specifically an H-dimer, shows a blue-shifted absorption maximum at approximately 500-503 nm. nih.govresearchgate.netresearchgate.netias.ac.in The ratio between these two species is dependent on the dye concentration, with the proportion of dimers increasing at higher concentrations. instras.com

Beyond the simple monomer-dimer equilibrium, MC540 can form larger, higher-order aggregates. This process is often induced by changes in the solution environment, such as the addition of salts. nih.govresearchgate.netnih.govnih.gov The formation of these large supramolecular structures is a key feature of MC540's behavior in organized media and significantly alters its spectroscopic properties. nih.gov These aggregates are often described as H-type aggregates. researchgate.netnih.govnih.gov In some instances, the formation of polyaggregates is observed, particularly in polar microenvironments where surface charge density increases.

Factors Modulating Aggregation

The equilibrium between monomeric, dimeric, and aggregated states of MC540 is sensitive to a variety of environmental factors.

Influence of Dye Concentration, Ionic Strength, and pH

As mentioned, dye concentration plays a crucial role, with higher concentrations favoring the formation of dimers and larger aggregates. instras.comias.ac.in

Ionic strength is another powerful modulator of MC540 aggregation. The addition of salts, such as sodium chloride (NaCl) or potassium chloride (KCl), to an aqueous solution of MC540 promotes the formation of large aggregates. nih.govresearchgate.netnih.govnih.gov For instance, the addition of 0.25 M NaCl to an aqueous MC540 solution leads to the disappearance of the characteristic monomer and dimer peaks and the emergence of a new band associated with aggregates. nih.gov Similarly, KCl concentrations above a critical point of 0.15 M induce the formation of large supramolecular aggregates. researchgate.net This salt-induced aggregation suggests that electrostatic interactions play a significant role in the process. nih.gov

The pH of the solution also influences the aggregation state of MC540. While the spectral shape and peak positions are relatively stable over a pH range of 1.7 to 7.6, a decrease in pH from 5.5 to 1.7 can lead to a reversible decrease in absorption and quenching of fluorescence, with the dye precipitating at higher acidity. researchgate.netresearchgate.net Conversely, increasing the pH above 7.6 results in irreversible spectral changes, suggesting a chemical reaction, possibly an attack by hydroxyl ions. researchgate.netresearchgate.netresearchgate.net

Role of Surfactants and Nanoparticles in Aggregation Control

Surfactants can significantly influence the aggregation behavior of MC540. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can break up non-fluorescent dimers of MC540, leading to the formation of highly fluorescent monomers, especially in the presence of polymers like poly(vinylpyrrolidone) (PVP). ias.ac.in The interaction is electrostatic in nature; the anionic MC540 experiences repulsion with anionic surfactants and attraction with cationic surfactants. researchgate.net For example, the addition of the negatively charged surfactant SDS to MC540 adsorbed on a polymer-coated gold nanoparticle surface can induce multiple spectral bands, corresponding to both aggregates and monomers, depending on the surfactant concentration. researchgate.netnih.gov In contrast, at low concentrations, a positively charged surfactant like cetyltrimethylammonium bromide (CTAB) or a neutral surfactant like Triton X-100 has minimal effect on the dye's aggregation on the nanoparticle surface. researchgate.netnih.gov

Nanoparticles also provide a surface for modulating MC540 aggregation. On nanostructured TiO2 films, MC540 can exist as both monomers and aggregates. instras.comacs.org The presence of surfactants can control this aggregation on the nanoparticle surface. For instance, in AOT/heptane solutions, MC540 exists mainly in its monomeric form on TiO2 films, which enhances photocurrent generation efficiency compared to the aggregated form. instras.comacs.org The binding of MC540 to silica (B1680970) nanoparticles can also lead to significant changes in its absorption spectra and a dramatic enhancement of its fluorescence intensity and lifetime due to a reduction in the rate of photoisomerization. researchgate.net

Spectroscopic Characterization of Aggregated States

The different aggregation states of Merocyanine 540 can be distinguished by their unique spectroscopic signatures.

Fluorescence Properties of Aggregated Species

The fluorescence of this compound is also strongly dependent on its aggregation state. In aqueous solution, MC540 monomers are fluorescent, with an emission peak typically around 565-577 nm. ias.ac.inresearchgate.netnih.gov In contrast, the H-dimers are generally considered to be non-fluorescent. ias.ac.innih.gov The formation of larger aggregates often leads to a quenching of fluorescence intensity. researchgate.netias.ac.inresearchgate.net However, the environment can significantly alter these properties. For example, when encapsulated in AOT micelles, the fluorescence quantum yield of MC540 is significantly higher than in solution, which is attributed to a decrease in the efficiency of photoisomerization. instras.com The fluorescence lifetime can also be affected; for instance, it increases when the dye is adsorbed on polymer-coated gold nanoparticles, despite a significant quenching of the fluorescence intensity. researchgate.netnih.gov

Table of Spectroscopic Data for this compound in Different States

| Species | Medium | Absorption λmax (nm) | Emission λmax (nm) | RLS Signal | Reference(s) |

|---|---|---|---|---|---|

| Monomer | Water | 533-535 | 565-577 | No | nih.govresearchgate.netresearchgate.netias.ac.inresearchgate.netnih.gov |

| H-Dimer | Water | 500-503 | Non-fluorescent | No | nih.govresearchgate.netresearchgate.netias.ac.inias.ac.innih.gov |

| Large Aggregate | 0.25 M NaCl | ~518 | - | Strong | nih.gov |

| Large Aggregate | >0.15 M KCl | ~517 | - | Strong | researchgate.net |

| H-Aggregate | <0.15 M KCl | - | - | Broad band at 420-460 nm | researchgate.net |

| Monomer | AOT/heptane micelles | Red-shifted vs. acetonitrile (B52724) | - | - | instras.com |

| Monomer | Polymer-surfactant aggregate (PVP/SDS) | ~560 | 585 | - | ias.ac.in |

Impact of Aggregation on Photophysical and Photodynamic Efficacy

The aggregation state of this compound (MC540) in solution and on organized media profoundly influences its photophysical characteristics and, consequently, its effectiveness as a photosensitizer in photodynamic applications. The equilibrium between monomers, dimers, and higher-order aggregates (such as H- and J-aggregates) is sensitive to the solvent environment, dye concentration, and the presence of organized assemblies like micelles, liposomes, or nanoparticles. bose.res.inresearchgate.net This balance dictates the ultimate photodynamic outcome by altering light absorption, energy dissipation pathways, and the generation of reactive oxygen species.

Detailed Research Findings

Influence on Photophysical Properties:

The photophysical behavior of MC540 is markedly different between its monomeric and aggregated forms. In aqueous solutions, MC540 readily forms dimers and larger aggregates. bose.res.innih.gov The monomeric form typically exhibits an absorption maximum around 535-560 nm and is fluorescent. ias.ac.intdl.org In contrast, the dimer is characterized by a blue-shifted absorption peak near 500 nm and is generally considered non-fluorescent. bose.res.intdl.org This aggregation into non-fluorescent species in water is a primary reason for the dye's low fluorescence quantum yield (φf ≈ 0.04) and short excited-state lifetime (τf ≈ 110 ps) in aqueous media. bose.res.in

A key non-radiative decay pathway for the excited monomer is photoisomerization around its central double bond. bose.res.inias.ac.incapes.gov.br When MC540 is incorporated into organized media such as micelles or bound to proteins, these non-fluorescent dimers tend to break apart, favoring the monomeric form. bose.res.inias.ac.in The restricted environment within these assemblies hinders the torsional motion required for photoisomerization. bose.res.inacs.org This suppression of the non-radiative decay pathway leads to a significant enhancement in both the fluorescence quantum yield and lifetime. bose.res.inias.ac.ininstras.com For instance, upon incorporation into Aerosol-OT (AOT) micelles, the fluorescence yield of MC540 increases four-fold compared to its state in acetonitrile. instras.com Similarly, in the presence of poly(vinylpyrrolidone) (PVP) and sodium dodecyl sulphate (SDS) aggregates, the emission quantum yield can increase to as high as 0.375. ias.ac.in

Beyond simple dimers, MC540 can form more complex structures known as H- and J-aggregates, each with distinct spectroscopic signatures.

H-aggregates (face-to-face stacking) typically display a blue-shifted absorption band relative to the monomer. instras.comacs.orgmdpi.com These aggregates are often non-emissive or very weakly fluorescent because the lowest excited state is optically forbidden, leading to efficient internal conversion. mdpi.comresearchgate.net

J-aggregates (edge-to-edge arrangement) are characterized by a sharp, red-shifted absorption band (the J-band) and can exhibit enhanced fluorescence. acs.orgmdpi.comresearchgate.net

The formation of these different aggregate types can be controlled by the substrate and local environment. For example, MC540 adsorbed on hydroxylated Al₂O₃ and ZrO₂ surfaces tends to form H-aggregates. acs.org

Table 1: Photophysical Properties of this compound in Different Environments

| Environment | Species | Absorption Max (λ_abs) | Fluorescence Quantum Yield (φ_f) | Fluorescence Lifetime (τ_f) | Reference(s) |

|---|---|---|---|---|---|

| Water | Dimer | ~500 nm | Non-fluorescent | - | bose.res.in |

| Water | Monomer | ~535 nm | 0.04 | 110 ps | bose.res.in |

| Dioxane | Monomer | - | 0.52 | 1490 ps | bose.res.in |

| AOT/Heptane Micelles | Monomer | Red-shifted vs. Acetonitrile | 4-fold increase vs. Acetonitrile | Significantly higher vs. Acetonitrile | instras.com |

Influence on Photodynamic Efficacy:

The aggregation state is a critical determinant of the photodynamic efficacy of MC540. The photodynamic mechanism can proceed via two main pathways: Type I, involving electron transfer reactions to produce free radicals, and Type II, involving energy transfer to molecular oxygen to generate highly reactive singlet oxygen (¹O₂).

It is widely reported that monomeric MC540 is the primary species responsible for the efficient generation of singlet oxygen (Type II mechanism). researchgate.netnih.govactanaturae.ru The aggregation of MC540 in aqueous solution is often correlated with a decrease in ¹O₂ production. However, research also reveals a more complex relationship. Studies using MC540 solubilized as an ion pair in nonpolar solvents found that H-aggregates formed in cyclohexane (B81311) and trimethylpentane are more effective ¹O₂ producers than the monomeric form in those environments. researchgate.netnih.gov

Furthermore, the aggregation state can influence which photodynamic pathway is dominant. In a study on the photosensitized inactivation of bacteria, salt-induced aggregation of MC540 led to a dramatic increase in bactericidal efficiency—by factors of 10 to 30. nih.govactanaturae.ru The authors suggest that while monomers operate via a Type II mechanism, the large aggregates formed in the presence of salt may switch the mechanism to a more dominant Type I free-radical pathway. nih.govactanaturae.ru

The impact of aggregation on photosensitizing efficiency has also been quantified in photoelectrochemical systems. When MC540 was adsorbed onto nanostructured TiO₂ films, the incident photon-to-photocurrent generation efficiency (IPCE), a measure of sensitization efficiency, was nearly five times greater for the monomeric form (~40%) compared to the aggregated form (~8%). acs.orginstras.com This highlights the superior charge injection capability of the monomer in this specific system. acs.org Additionally, aggregated MC540 has been observed to undergo photodegradation more rapidly than the monomeric form. nih.gov

Table 2: Singlet Oxygen (¹O₂) Quantum Yields (Φ_Δ) of this compound in Various Solvents

| Solvent | Predominant Species/Environment | ¹O₂ Quantum Yield (Φ_Δ) | Reference(s) |

|---|---|---|---|

| Cyclohexane | H-aggregates | ~0.13 | researchgate.netnih.gov |

| Trimethylpentane | H-aggregates | ~0.12 | researchgate.netnih.gov |

| Ethanol (B145695) (EtOH) | Monomer | 0.045 | researchgate.netnih.gov |

| Toluene | Monomer | 0.039 | researchgate.netnih.gov |

| Acetonitrile (CH₃CN) | Monomer | 0.007 | researchgate.netnih.gov |

Interactions of Merocyanine 540 with Model and Biological Membranes

Membrane Binding and Localization

Preferential Binding to Loosely Packed Lipid Domains

Merocyanine (B1260669) 540 (MC540) is a lipophilic fluorescent dye that exhibits a strong preference for binding to membranes with loosely packed lipids. nih.govnih.govoup.com This characteristic makes it a valuable tool for studying membrane organization and fluidity. The fluorescence of MC540 increases in the presence of fluid and loosely packed membranes compared to lipid vesicles in the more ordered gel phase. researchgate.net This preferential binding is attributed to the increased availability of hydrophobic sites for the dye to intercalate into the membrane.

In model systems, MC540 fluorescence is significantly higher in bilayers composed of liquid-crystalline (l.c.) phase lipids, which have disordered acyl chains, compared to gel phase lipids with their well-ordered, tightly packed chains. nih.govnih.gov This has been demonstrated in various studies where MC540 fluorescence was found to be about twice as great in l.c. phase lipid bilayers. researchgate.netnih.gov This property allows MC540 to distinguish between different lipid phases and report on the molecular packing of lipid bilayers. nih.govnih.gov The dye has been used to identify domains of loosely packed lipids in the membranes of various cells, including sperm and fused erythrocytes. nih.govoup.com

The binding of MC540 is not only sensitive to the phase state but also to the presence of cholesterol. Cholesterol is known to increase the packing density of lipid membranes. nih.gov Consequently, the presence of cholesterol in membranes can reduce MC540 binding, particularly in the more ordered lipid environments. nih.gov

Influence of Lipid Composition and Phase State on Binding Affinity

The binding affinity of Merocyanine 540 (MC540) to membranes is profoundly influenced by the lipid composition and the physical phase state of the lipid bilayer.

Lipid Phase State: MC540 demonstrates a marked preference for the liquid-crystalline (fluid) phase over the gel (solid) phase. nih.gov Fluorescence intensity of MC540 is approximately two times greater in bilayers composed of liquid-crystalline phase lipids compared to those in the gel phase. nih.govnih.gov This is because the looser packing of lipids in the fluid state provides more space for the dye to penetrate into the hydrophobic core of the membrane. nih.gov Studies have shown that the amplitude of the fluorescence component corresponding to membrane-incorporated MC540 is significantly higher in liquid-crystalline phases (around 90%) compared to gel phases (about 20%). researchgate.net

Effect of Cholesterol: Cholesterol plays a crucial role in modulating membrane fluidity and, consequently, MC540 binding. The introduction of cholesterol into a lipid bilayer generally leads to a more ordered state, which decreases MC540 binding. nih.gov In studies using micropatterned lipid bilayer arrays, cholesterol was found to decrease MC540 binding in DMPC, DPPC, and DSPC bilayers. researchgate.netnih.gov This condensing effect of cholesterol is particularly notable in gel-phase and some liquid-crystalline phase membranes. nih.gov However, the effect of cholesterol can be dependent on the specific lipid composition, with some studies showing minimal impact on MC540 binding to unsaturated and mixed-chain lipids. nih.gov

Influence of Headgroup Charge: The surface charge of the membrane also affects MC540 binding. As an anionic dye, MC540 binding is reduced in negatively charged membranes due to electrostatic repulsion. researchgate.net The incorporation of negatively charged lipids like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) or dimyristoyl phosphatidic acid (DMPA) into a lipid bilayer leads to a decrease in MC540 fluorescence and binding affinity. researchgate.net This is thought to be due to the electrostatic repulsion of the negatively charged MC540 monomers from the similarly charged membrane surface. researchgate.net

Specific Lipid Species: Different phospholipid species also influence MC540 binding. For instance, MC540 fluorescence is higher in bilayers made of lipids that form more disordered phases at room temperature, such as DMPC, POPC, SOPC, and DOPC, compared to those that form more ordered gel phases like DPPC and DSPC. nih.govnih.gov

| Lipid Composition/Condition | Effect on MC540 Binding | Reference |

| Liquid-Crystalline Phase | Increased Binding/Fluorescence | nih.govnih.gov |

| Gel Phase | Decreased Binding/Fluorescence | nih.govnih.gov |

| Addition of Cholesterol | Generally Decreased Binding | researchgate.netnih.gov |

| Negatively Charged Lipids (e.g., DOPS, DMPA) | Decreased Binding | researchgate.net |

Orientation and Rotational Dynamics within Lipid Bilayers

The orientation and rotational movement of this compound (MC540) within lipid bilayers are critical aspects of its interaction with membranes and are influenced by the surrounding lipid environment.

Orientation: Studies using polarized fluorescence microscopy have indicated that the chromophore of MC540 is predominantly oriented perpendicular to the membrane surface in synthetic liposomes. spiedigitallibrary.org This orientation is thought to be with the sulfonate group of the dye located near the aqueous phase, anchoring the molecule at the membrane interface. tdl.org Single-molecule imaging has further refined this understanding, showing that MC540 binds perpendicularly to fluid lipid membranes, such as those made of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). biorxiv.org However, other research suggests that MC540 can exist in different orientations, including parallel to the membrane surface, and that the ratio of these orientations can vary depending on the local membrane environment, such as fluidity and lipid composition. biorxiv.org The monomeric form of MC540 is believed to reside near the lipid headgroups, with an orientation parallel to the phospholipid chains, while it can also form "sandwich" dimers that are non-fluorescent. d-nb.info

Rotational Dynamics: The rotational mobility of MC540 within the membrane is sensitive to the physical state of the lipids. In more fluid, liquid-crystalline phase membranes, MC540 exhibits less restricted rotational diffusion. spiedigitallibrary.org In contrast, in the more ordered gel phase, its rotational diffusion is restricted. spiedigitallibrary.org This difference in rotational freedom is a key factor contributing to the changes in fluorescence anisotropy observed when the membrane transitions between phases. d-nb.info Techniques like time-resolved fluorescence depolarization are used to study these dynamics, with models such as the "wobbling-in-cone" model being employed to describe the restricted rotational motion of the probe within the membrane structure. nih.govacs.orgresearchgate.net The presence of other molecules, like polymers, around micelles can significantly slow down both the wobbling and translational motion of the dye. acs.orgresearchgate.net

The study of MC540's orientation and rotational dynamics provides valuable insights into the micro-environment of the lipid bilayer, including local order and fluidity. nih.gov

| Parameter | Observation in Fluid (Liquid-Crystalline) Phase | Observation in Ordered (Gel) Phase | References |

| Orientation | Predominantly perpendicular to the membrane surface. | Perpendicular orientation with restricted motion. | spiedigitallibrary.orgbiorxiv.org |

| Rotational Dynamics | Less restricted rotational diffusion. | Restricted rotational diffusion. | spiedigitallibrary.org |

| Fluorescence Anisotropy | Lower anisotropy due to faster rotation. | Higher anisotropy due to slower rotation. | d-nb.info |

Effects on Membrane Structure and Dynamics

Alterations in Membrane Fluidity and Lipid Packing

This compound (MC540) is not merely a passive probe; its interaction with lipid bilayers can induce alterations in membrane structure, particularly affecting fluidity and lipid packing. The dye's sensitivity to the molecular packing of membrane lipids allows it to report on these changes. researchgate.net

The binding of MC540 is known to be very sensitive to the lipid packing of the phospholipid bilayer. researchgate.net Increased fluorescence of MC540 is associated with membranes that are more fluid and loosely packed. researchgate.net This property has been utilized to monitor changes in membrane fluidity in various biological contexts, such as during sperm capacitation, where an increase in membrane fluidity leads to greater uptake of MC540. researchgate.net

The presence of cholesterol, which increases the packing density of lipid membranes, has been shown to decrease MC540 binding, further highlighting the dye's sensitivity to lipid packing. nih.gov In studies with liposomes, the addition of the anesthetic propofol (B549288) was shown to increase membrane fluidity, which was detected by changes in the MC540 absorption spectrum even at clinically relevant concentrations. uliege.be

Furthermore, research on protoplasts under osmotic stress indicated that changes in cell volume led to alterations in surface packing at the membrane level, which were detected by variations in the distribution of MC540 monomers and dimers. The incorporation of different fatty acids into cell membranes, which affects their fluidity, can also influence MC540 binding, although the relationship is not always straightforward and may be coupled with other factors like cholesterol content. nih.gov

Some studies suggest that certain compounds can alter membrane lipid architecture and packing in a way that diminishes MC540 binding, indicating a more tightly packed or altered lipid arrangement. tandfonline.com Conversely, conditions that lead to a less-ordered state in the membrane, such as the activation of leukocytes, result in increased binding of MC540. researchgate.net

Quantification of Coexisting Liquid-Crystalline and Gel Phases

This compound (MC540) has proven to be a valuable tool for quantifying the degree of coexisting liquid-crystalline and gel phases in mixed lipid bilayers. nih.govresearchgate.net This capability stems from the probe's disparate fluorescence characteristics—specifically, its wavelength maxima and intensity—when incorporated into these distinct membrane phases. nih.govresearchgate.net

In mixed monotectic phosphatidylcholine (PC) bilayers, MC540 fluorescence can be used to quantify the proportions of these coexisting states. nih.govresearchgate.net The principle behind this quantification is that the fluorescence signal from a membrane containing both phases is a weighted average of the signals from the pure liquid-crystalline and pure gel phases. By establishing the fluorescence properties of MC540 in each pure phase, the relative amounts of each phase in a mixed system can be determined.

One of the key advantages of MC540 over other probes, such as the EPR spin probe TEMPO, is its ability to distinguish between liquid-crystalline phases of different compositions. nih.govresearchgate.net While both techniques can accurately determine the phase transition of synthetic PCs, MC540 provides more nuanced information about the degree of lipid packing within the fluid state. nih.govresearchgate.net

Research has demonstrated a quantitative correlation between MC540 fluorescence in single-component PC bilayers and the area per molecule, as estimated from surface area/pressure isotherms of lipid monolayers. nih.govresearchgate.net This correlation underscores the probe's sensitivity to subtle differences in phospholipid arrangement.

Furthermore, time-resolved fluorescence measurements of MC540 have been employed to study the lipid microenvironment in complex biological membranes like thylakoids. arievanhoek.nl These studies have shown that the degree and manner of MC540 incorporation differ significantly between various lipid phases. For instance, the amplitude of the fluorescence component from membrane-incorporated MC540 is approximately 90% in the liquid-crystalline phase, but only about 20% in the gel phase and 60% in the rippled gel phase. arievanhoek.nl This differential partitioning and fluorescence response allows for the characterization and potential quantification of different lipid environments, even in heterogeneous systems. arievanhoek.nlresearchgate.net

| Lipid Phase | Fluorescence Characteristic | Reference |

| Liquid-Crystalline | High fluorescence intensity, distinct wavelength maximum | nih.govresearchgate.net |

| Gel | Low fluorescence intensity, different wavelength maximum | nih.govresearchgate.net |

| Rippled Gel | Intermediate fluorescence incorporation | arievanhoek.nl |

Interaction with Membrane Surface Potentials and Permeability

The interaction of the anionic dye this compound (MC540) with lipid bilayers is highly sensitive to the electrostatic properties of the membrane surface. nih.gov Studies have consistently shown that the presence of a negative surface charge on a membrane decreases the binding of MC540. nih.govcore.ac.uk This phenomenon is attributed to electrostatic repulsion between the negatively charged dye and the like-charged membrane surface, which hinders the penetration of MC540 monomers into the membrane. nih.gov

Research using micropatterned lipid bilayer arrays (MLBAs) has quantified this effect. In bilayers composed of zwitterionic 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), the incorporation of the negatively charged lipid 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) led to a marked reduction in MC540 fluorescence. Specifically, the inclusion of 5, 15, and 25 mole percent of DOPS resulted in a 10%, 24%, and 40% decrease in MC540 binding, respectively. nih.gov This suggests that an increasing negative surface charge density shifts the monomer-dimer equilibrium towards the formation of weakly fluorescent dimers and aggregates on the membrane surface. nih.gov

The following table illustrates the impact of negative surface charge on MC540 binding to lipid membranes.

| Mole % DOPS in DOPC Membrane | % Reduction in MC540 Binding |

| 5% | 10% |

| 15% | 24% |

| 25% | 40% |

| Data derived from studies on micropatterned lipid bilayer arrays. nih.gov |

In addition to surface charge, the transmembrane potential (TMP) also influences MC540's interaction with membranes, although to a lesser extent than the lipid composition. core.ac.uk In model vesicle systems, it was demonstrated that while a more positive internal potential in vesicles can slightly favor MC540 binding, the primary determinant remains the concentration of negatively charged phospholipids (B1166683) like phosphatidylserine (B164497) (PS) on the surface. core.ac.uk The variability in MC540-phospholipid interactions was largely explained by variations in PS content (up to 60%), with only a minor contribution from the generated TMP (7%). core.ac.uk

MC540 can also alter the electrical properties of the membranes it binds to. It has been shown to produce a negative electrostatic potential at the membrane surface, which in turn modifies the membrane's permeability to charged ions. nih.gov The dye increases the membrane conductance for positively charged species while decreasing it for negatively charged ones. nih.gov Interestingly, these effects on conductance are more pronounced in neutral membranes compared to negatively charged ones. nih.gov Furthermore, studies on human erythrocytes have confirmed that membrane potential directly affects MC540 binding; depolarization enhances dye binding and concentration within the membrane, whereas hyperpolarization leads to decreased binding and reduced photodynamic damage. nih.gov This change in membrane potential, which can be induced by the photodynamic action of MC540 itself, may lead to increased dye uptake in cells.

Mechanistic Insights into Membrane Perturbation

Photodynamic Damage to Plasma Membrane Components

The plasma membrane is considered a principal target for the photodynamic action of this compound. nih.gov Upon illumination, MC540, localized at the cell surface, initiates a cascade of damaging events that perturb both the lipid and protein components of the membrane. nih.gov This leads to a loss of membrane integrity and a decrease in plasma membrane fluidity.

Studies on human erythrocyte ghosts have provided detailed insights into the nature of this damage. The photodynamic action of MC540 on membrane proteins manifests as:

Oxidation of sulfhydryl groups: A measurable loss of protein sulfhydryl groups indicates oxidative damage. nih.gov

Intermolecular protein cross-linking: Major polypeptides within the membrane become cross-linked, altering membrane structure and function. nih.gov

Enzyme inactivation: The activities of crucial membrane-bound enzymes, such as Mg²⁺-ATPase and Na⁺,K⁺-ATPase, are lost. nih.gov

In functional studies using human neutrophils, exposure to MC540 and light inhibited several plasma membrane-dependent functions, including phagocytosis, random migration, and chemotaxis. nih.gov In contrast, the activities of cytosolic enzymes like superoxide (B77818) dismutase and catalase remained largely unaffected, reinforcing the view that the plasma membrane is the primary site of photodamage. nih.gov

The table below summarizes the observed photodynamic effects of MC540 on various plasma membrane components and functions.

| Membrane Component/Function | Observed Effect of MC540-Mediated Photodamage | Reference |

| Proteins | ||

| Sulfhydryl Groups | Oxidation and loss | nih.gov |

| Polypeptides | Intermolecular cross-linking | nih.gov |

| Mg²⁺-ATPase & Na⁺,K⁺-ATPase | Loss of activity | nih.gov |

| Lipids | ||

| Bilayer Fluidity | Decreased | nih.gov |

| Cellular Functions | ||

| Phagocytosis | Inhibited | nih.gov |

| Chemotaxis | Inhibited | nih.gov |

| Membrane Integrity | Lost |

Role of Membrane Photooxidation and Lipid Peroxidation

A key mechanism underlying the membrane damage induced by photoactivated MC540 is the generation of singlet molecular oxygen (¹O₂), a highly reactive oxygen species. nih.govosti.govresearchgate.net The photochemistry of MC540 is characterized as a Type II process, where the excited dye transfers energy to molecular oxygen to produce singlet oxygen. nih.govresearchgate.netnih.gov This singlet oxygen then reacts with membrane constituents, particularly unsaturated lipids and certain amino acids. nih.govresearchgate.net

The role of singlet oxygen in MC540-sensitized photooxidation has been firmly established through several lines of evidence:

Inhibition and Enhancement: The process is inhibited by singlet oxygen quenchers like sodium azide (B81097) and significantly enhanced in the presence of deuterium (B1214612) oxide (²H₂O), which prolongs the lifetime of singlet oxygen. nih.govosti.govpnas.org

Cholesterol Oxidation Product: A specific product of singlet oxygen attack on cholesterol, 5α-cholest-6-ene-3β,5-diol, has been identified in MC540-photooxidized erythrocyte ghost membranes. nih.govresearchgate.netnih.gov This product is a hallmark of singlet oxygen-mediated lipid peroxidation. researchgate.net

Lipid Peroxidation: MC540 has been shown to be a potent sensitizer (B1316253) of lipid peroxidation in both artificial liposomes and natural cell membranes like the erythrocyte ghost. nih.govnih.govresearchgate.net This peroxidation of lipids leads to a decrease in the fluidity and motional freedom of the lipid bilayer. nih.gov

The table below summarizes the key evidence supporting the role of singlet oxygen in MC540-mediated photodynamic damage.

| Evidence | Finding | Significance | Reference |

| Chemical Modulators | Damage inhibited by sodium azide; enhanced by ²H₂O | Consistent with a reaction mediated by singlet oxygen. | nih.govosti.govpnas.org |

| Specific Product Analysis | Identification of 5α-cholest-6-ene-3β,5-diol | Provides direct chemical evidence for the involvement of singlet oxygen in reacting with membrane lipids. | researchgate.netnih.gov |

| Cell Viability | Increased phototoxicity to K-562 leukemia cells in ²H₂O | Demonstrates the critical role of singlet oxygen in the cytotoxic effects of MC540. | nih.govosti.gov |

| Oxygen Consumption | Photoactivated MC540 consumes molecular oxygen in the presence of substrates like histidine and arachidonate. | Indicates an oxidative process is occurring. | nih.govresearchgate.net |

The photooxidation of membrane lipids can also create a feedback loop, as the resulting change in the membrane environment may lead to increased binding of the MC540 dye, potentially amplifying the damaging effects. The entire process underscores the critical role of membrane photooxidation and lipid peroxidation in the mechanism of action of this compound.

Applications of Merocyanine 540 As a Research Probe and Methodological Aspects

Fluorescent Probing of Membrane Characteristics in in vitro Models

The photophysical properties of Merocyanine (B1260669) 540, particularly its fluorescence, are exquisitely sensitive to the packing density of lipid molecules. This characteristic allows it to serve as an effective reporter on the structural state of cellular membranes.

Assessment of Lipid Organization in Leukocytes and Other Cell Types

Merocyanine 540 preferentially binds to membranes with loosely packed lipids, a feature that has been harnessed to assess the lipid organization in various cell types, most notably leukocytes. tdl.orgresearchgate.netnih.gov When combined with flow cytometry, MC540 provides a rapid and quantitative method for analyzing the lipid architecture of individual cells.

Studies have shown that in their resting state, all types of peripheral blood leukocytes, including lymphocytes, monocytes, and neutrophils, bind comparable amounts of MC540 per unit of surface area. tdl.orgnih.gov This suggests a similar baseline lipid organization across these cell types. However, upon activation by stimuli, these cells exhibit a significant increase in MC540 binding. nih.gov This heightened fluorescence indicates a transition to a less-ordered, more fluid membrane state. For instance, flow cytometric analysis of activated monocytes showed a distinct increase in fluorescence intensity, reflecting the time-dependent alteration in membrane lipid packing. researchgate.net

The ability of MC540 to distinguish between different states of lipid organization has also been demonstrated in thymocytes. Flow cytometry can identify subpopulations of thymocytes with varying MC540 fluorescence intensities, which correlate with different stages of maturation and the expression of surface markers like peanut agglutinin (PNA). researchgate.netresearchgate.net Furthermore, MC540 has been instrumental in identifying aberrant lipid packing in pathological conditions, such as the altered membrane properties of platelets in diabetic patients. capes.gov.br

Table 1: this compound Fluorescence in Leukocytes

| Cell Type | Condition | Observation | Implication | Reference |

| Peripheral Blood Leukocytes (Lymphocytes, Monocytes, Neutrophils) | Unstimulated | Equivalent MC540 binding per unit surface area | Similar baseline lipid organization | tdl.org, nih.gov |

| Peripheral Blood Leukocytes (Lymphocytes, Monocytes, Neutrophils) | Activated | Increased MC540 binding per unit surface area | Transition to a less-ordered membrane state | nih.gov |

| Mouse Thymocytes | - | Distinct subpopulations with different MC540 fluorescence intensities | Correlation with maturation state and surface marker expression | researchgate.net, researchgate.net |

Monitoring of Cellular Processes and Membrane Alterations (e.g., capacitation of spermatozoa)

The dynamic changes in membrane lipid organization are a hallmark of many cellular processes. MC540 has proven to be an invaluable tool for monitoring such alterations, with a notable application in the study of sperm capacitation. Capacitation is a series of physiological changes that spermatozoa must undergo to be competent to fertilize an oocyte, and it involves significant modifications to the sperm plasma membrane, including an increase in membrane fluidity. oup.comredalyc.orgoup.com

MC540 acts as a marker for the destabilized membrane state characteristic of capacitated sperm. redalyc.org As the lipid arrangement becomes more disordered, the uptake and fluorescence of MC540 increase. This allows for the quantitative assessment of capacitation levels in a sperm population over time. For example, in studies of stallion spermatozoa incubated in a capacitating medium, the percentage of non-capacitated sperm (low MC540 fluorescence) decreased significantly over a 5-hour period, with a corresponding increase in the population of capacitated, live spermatozoa (high MC540 fluorescence). oup.com

The use of MC540 in conjunction with flow cytometry offers a more rapid and objective analysis compared to other methods like chlortetracycline (B606653) (CTC) staining. oup.com Furthermore, co-staining with viability dyes such as YoPro-1 allows for the simultaneous assessment of membrane fluidity and integrity, providing a more comprehensive picture of the sperm's physiological state. redalyc.orgnih.gov Beyond sperm physiology, MC540 is also employed to detect membrane alterations in other contexts, such as the exposure of phosphatidylserine (B164497) on activated platelets, where a reduction in MC540 fluorescence can indicate membrane symmetrization. nih.gov

Table 2: Monitoring Stallion Sperm Capacitation with this compound

| Time (hours) | Percentage of Non-Capacitated Sperm (Low MC540 Fluorescence) | Percentage of Capacitated, Live Sperm (High MC540 Fluorescence) |

| 0 | 49.6% ± 2.9% | 6.4% |

| 0.5 | 21.5% ± 5.0% | - |

| 5 | 8.7% ± 2.8% | 25.6% |

| Data adapted from a study on stallion spermatozoa incubated in a capacitating medium. oup.com |

Study of Membrane-Surfactant Interactions

The interaction of surfactants with lipid membranes is a fundamental area of biophysical research with implications for drug delivery and membrane protein solubilization. This compound serves as a sensitive optical probe to monitor the stages of membrane-surfactant interaction. nih.govresearchgate.net

When a surfactant such as Triton X-100 is introduced to a liposomal suspension, MC540 can report on the initial incorporation of the surfactant into the bilayer, the saturation of the membrane, and the eventual solubilization of the bilayer into mixed micelles. nih.gov Changes in the absorption spectrum of MC540, specifically the ratio of its monomer and dimer peaks, are indicative of alterations in the membrane's microenvironment. The incorporation of Triton X-100 into a lipid bilayer leads to a more polar environment, resulting in a blue-shift of the maximum absorption wavelength (λmax) and a decrease in the monomer-to-dimer ratio. nih.gov This allows for the determination of effective detergent-to-lipid ratios at which different stages of solubilization occur. nih.gov

Studies have shown that MC540 can detect surfactant-induced changes at concentrations below those that cause detectable turbidity changes, highlighting its sensitivity. nih.gov The dye's spectral response is also influenced by the lipid composition and charge of the membrane, providing further insights into the specific nature of the interactions. researchgate.net

Table 3: Spectral Changes of this compound in the Presence of Triton X-100

| Stage of Interaction | Observation | Spectral Change in MC540 | Reference |

| Surfactant Incorporation | Triton X-100 partitions into the lipid bilayer | Decrease in monomer/dimer absorbance ratio | nih.gov |

| Membrane Solubilization | Bilayer is disrupted and forms mixed micelles | Blue-shift of the maximum absorption wavelength (λmax) | nih.gov, |

Spectroscopic and Microscopic Methodologies for Study

The utility of this compound as a research probe is greatly enhanced by a variety of advanced spectroscopic and microscopic techniques that can precisely measure its photophysical properties.

Advanced Fluorescence Techniques (e.g., Time-Resolved, Polarized Fluorescence Microscopy, Lifetime Imaging)

Time-resolved fluorescence spectroscopy provides detailed information about the local environment of the MC540 molecule by measuring its fluorescence lifetime. The fluorescence lifetime of MC540 is sensitive to factors such as the polarity and viscosity of its surroundings. For instance, the lifetime of MC540 has been shown to vary significantly in different micellar environments, reflecting the different microenvironments provided by surfactants like sodium dodecyl sulfate (B86663) (SDS), cetyltrimethylammonium bromide (CTAB), and Triton X-100. tdl.orgresearchgate.net In membrane systems, multiple fluorescence lifetime components are often observed, which can be attributed to different populations of the dye within the membrane, such as monomers and dimers, or the dye's presence in different lipid domains. nih.gov

Polarized fluorescence microscopy, which measures fluorescence anisotropy, offers insights into the orientation and rotational mobility of MC540 within the membrane. d-nb.info Changes in anisotropy can signal alterations in membrane order or "fluidity." For example, the temperature-dependent changes in the anisotropy of MC540 in dipalmitoylphosphatidylcholine (DPPC) bilayers have been used to distinguish between different lamellar phases (crystalline, gel, and liquid crystalline). d-nb.infocapes.gov.br

Fluorescence Lifetime Imaging Microscopy (FLIM) combines the spatial resolution of microscopy with the temporal information of fluorescence lifetime measurements. researchgate.netresearchgate.net FLIM can be used to create maps of the fluorescence lifetime of MC540 across a cell, revealing spatial variations in the membrane environment. This technique has been employed to study the distribution of MC540 in cells and to monitor changes in membrane properties during cellular processes.

Table 4: Fluorescence Lifetime of this compound in Different Environments

| Environment | Fluorescence Lifetime (ns) | Reference |

| SDS Micelles (5°C) | 0.98 | tdl.org |

| CTAB Micelles (5°C) | 2.42 | tdl.org |

| Triton X-100 Micelles (5°C) | 2.64 | tdl.org |

| Thylakoid Membranes (7-35°C) | 0.19-0.23, 0.66-1.08, 1.71-2.15 (multiple components) | nih.gov |

Flow Cytometry for Cell-Based Membrane Analysis

This compound (MC540) serves as a valuable fluorescent probe in flow cytometry for the rapid and quantitative analysis of cell membrane characteristics. researchgate.netnih.gov Its utility stems from its preferential binding to membranes with loosely packed lipids, making it an excellent tool for assessing membrane lipid organization. researchgate.netnih.govpurdue.edu

When cells undergo processes like activation or apoptosis, the organization of their plasma membrane lipids can change, becoming less ordered. researchgate.netnih.govpurdue.edu MC540 binds more readily to these disordered membranes, resulting in increased fluorescence intensity that can be detected by a flow cytometer. researchgate.netnih.govpurdue.edu This allows researchers to distinguish and quantify cell populations based on their membrane state. For instance, apoptotic cells, which exhibit a loss of membrane symmetry and looser lipid packing, stain more brightly with MC540 than healthy cells. purdue.edu

A key advantage of using MC540 in flow cytometry is the ability to perform multi-parameter analysis. It can be combined with other fluorescent probes to simultaneously assess different cellular properties. oup.comuu.nlnih.gov For example, co-staining with a membrane-impermeable DNA-binding dye like Yo-Pro-1 allows for the concurrent analysis of membrane lipid status and cell viability. oup.comuu.nl Similarly, it can be used alongside fluorescently labeled lectins, such as FITC-conjugated peanut agglutinin (PNA), to assess the acrosomal status of sperm cells in conjunction with membrane fluidity. oup.comuu.nl This multi-color approach enables a more comprehensive understanding of cellular processes. nih.gov

Studies have demonstrated the effectiveness of MC540 in various cell types. In leukocytes, MC540 has been used to show that upon activation, lymphocytes, monocytes, and neutrophils all exhibit a change to a less-ordered lipid state in their membranes. researchgate.netnih.gov In the field of reproductive biology, MC540 is employed to evaluate the capacitation status of spermatozoa, a process involving changes in membrane fluidity. oup.comuu.nlredalyc.org Flow cytometric analysis with MC540 can detect these capacitation-related changes much earlier and more rapidly than traditional methods. oup.comuu.nl

The data below summarizes findings from a study comparing MC540 with another staining technique for assessing sperm capacitation.

| Method | Time to Detect Capacitation-Related Changes | Number of Cells Analyzed |

| This compound (Flow Cytometry) | 0.5 hours | 10,000 per sample |

| Chlortetracycline (CTC) Staining | ~3 hours | Not specified |

This table illustrates the efficiency of this compound in flow cytometry for detecting early events in sperm capacitation compared to a conventional method. oup.comuu.nl

Furthermore, flow cytometry with MC540 allows for the sorting of cell populations based on their fluorescence intensity. researchgate.netnih.gov This yields homogeneous cell populations with respect to their membrane lipid organization, which can then be used for further biochemical, structural, and functional analyses. researchgate.netnih.gov

UV/Vis Absorption Spectroscopy for Interaction Studies

UV/Vis absorption spectroscopy is a powerful technique to investigate the interactions of this compound (MC540) with its environment, particularly with lipids, proteins, and various ions. The absorption spectrum of MC540 is highly sensitive to the polarity and structure of its surroundings, which allows researchers to deduce information about these interactions. nih.gov

In aqueous solutions, MC540 typically exhibits two absorption peaks, one corresponding to the monomeric form of the dye and another to a dimer. researchgate.netdergipark.org.tr The positions and relative intensities of these peaks change upon interaction with other molecules. For instance, when MC540 binds to lipid bilayers or micelles, the monomer peak often experiences a red shift (a shift to a longer wavelength), and the ratio of monomer to dimer absorption changes. nih.govtdl.org This phenomenon is used to study the packing density of lipid membranes. nih.gov In more fluid, loosely packed membranes, the monomeric form is favored, while in more ordered, tightly packed membranes, the formation of dimers or larger aggregates can be observed. nih.govnih.gov

The interaction of MC540 with proteins has also been characterized using UV/Vis spectroscopy. Studies with lysozyme, a model protein, have provided insights into the binding characteristics of the dye. mdpi.com Changes in the absorption spectrum of MC540 in the presence of the protein can indicate complex formation and provide information about the binding sites.

Furthermore, UV/Vis spectroscopy is employed to study the interaction of MC540 with various cations. researchgate.net The addition of salts to an aqueous solution of MC540 can lead to significant changes in its absorption spectrum, indicating an interaction between the anionic dye and the metal cations. researchgate.net These spectral changes can be so distinct that they result in a visible color change of the solution, a principle that has been explored for the development of colorimetric sensors. researchgate.net

The table below presents the absorption maxima of MC540 in different environments, highlighting the sensitivity of its spectrum to its surroundings.

| Environment | Monomer Peak (λmax, nm) | Dimer/Aggregate Peak (λmax, nm) |

| Water | 535 | 503 |

| Aqueous Salt Solution | - | 517 |

| Phosphatidylcholine Vesicles | 580 | Non-fluorescent |

| Manganese Oxide (MnO2) suspension | 535 | 503 |

This table shows the shifts in the absorption peaks of this compound in different chemical environments, as determined by UV/Vis absorption spectroscopy. researchgate.netdergipark.org.trnih.gov

By analyzing these spectral shifts, researchers can gain valuable information about the binding mechanisms, the polarity of the binding environment, and the aggregation state of MC540. This makes UV/Vis absorption spectroscopy a fundamental tool for characterizing the interactions of this versatile probe at a molecular level. nih.gov

Development of this compound-Based Sensors for Research Analytes